4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S13357970
CAS No.
M.F
C13H18ClIN2OSi
M. Wt
408.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methy...

Product Name

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

2-[(4-chloro-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

Molecular Formula

C13H18ClIN2OSi

Molecular Weight

408.74 g/mol

InChI

InChI=1S/C13H18ClIN2OSi/c1-19(2,3)7-6-18-9-17-8-11(15)12-10(14)4-5-16-13(12)17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

ODWLGFSFKCHTEQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C(C=CN=C21)Cl)I

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the pyrrolopyridine class. This compound features a unique structure characterized by the presence of chlorine and iodine atoms, along with a trimethylsilyl group. The incorporation of these elements contributes to its distinctive chemical properties and reactivity, making it significant in various fields, particularly medicinal chemistry and organic synthesis.

  • Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: It can be oxidized to form corresponding oxides or reduced to eliminate halogen atoms.
  • Cross-Coupling Reactions: The halogen atoms facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds.

The biological activity of 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is closely related to its ability to interact with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and the trimethylsilyl group can enhance its binding affinity and selectivity towards biological targets.

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through a cyclization reaction involving 2-aminopyridine and an α,β-unsaturated carbonyl compound.
  • Introduction of Halogen Atoms: Chlorination can be performed using thionyl chloride, while iodination is achieved using iodine and an oxidizing agent.
  • Trimethylsilyl Group Introduction: The trimethylsilyl group is introduced via a silylation reaction with appropriate reagents .

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications, particularly in:

  • Medicinal Chemistry: As a potential therapeutic agent targeting various diseases.
  • Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
  • Material Science: Due to its unique properties that may be exploited in developing new materials .

Interaction studies indicate that this compound can bind selectively to specific targets, influencing their biological activity. Such studies often employ techniques like molecular docking and binding affinity assays to evaluate its potential as a drug candidate. The unique substitution pattern and functional groups enhance its interaction profile compared to other similar compounds .

Similar Compounds

  • 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine stands out due to:

  • Its specific substitution pattern involving both chlorine and iodine atoms.
  • The presence of the trimethylsilyl group enhances stability and solubility in organic solvents.
  • Distinct chemical reactivity compared to similar compounds, which may lead to unique applications in medicinal chemistry and organic synthesis .

This compound's unique features make it a valuable candidate for further research in drug development and synthetic methodologies.

Hydrogen Bond Acceptor Count

2

Exact Mass

407.99217 g/mol

Monoisotopic Mass

407.99217 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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